6,7,8-Trifluoroquinazolin-4(3H)-one

Medicinal Chemistry Late-Stage Functionalization SAR Exploration

Fluorinated quinazolinone scaffolds lack regioselectivity, causing unpredictable SAR in kinase inhibitor programs. 6,7,8-Trifluoroquinazolin-4(3H)-one (CAS 1564582-39-3) offers exclusive C7-fluorine displacement for selective late-stage functionalization. • Parallel C7-aminated library synthesis without protecting groups. • Sub-100 nM potency against EGFR T790M/C797S and KRas G12D mutants. • ≥98% purity, cold-chain shipped for chemical biology probe precision. In stock, global delivery.

Molecular Formula C8H3F3N2O
Molecular Weight 200.12 g/mol
Cat. No. B15232379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8-Trifluoroquinazolin-4(3H)-one
Molecular FormulaC8H3F3N2O
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)F)F)N=CNC2=O
InChIInChI=1S/C8H3F3N2O/c9-4-1-3-7(6(11)5(4)10)12-2-13-8(3)14/h1-2H,(H,12,13,14)
InChIKeyJLXFKNDPYXSBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7,8-Trifluoroquinazolin-4(3H)-one for Kinase-Targeted Discovery


6,7,8-Trifluoroquinazolin-4(3H)-one (CAS 1564582-39-3) is a fluorinated bicyclic heterocycle belonging to the 4(3H)-quinazolinone family, a privileged scaffold in medicinal chemistry extensively exploited for kinase inhibitor development [1]. The compound bears three fluorine atoms at the 6, 7, and 8 positions of the benzo-fused ring, distinguishing it from other chlorinated, methoxylated, or partially fluorinated quinazolinone analogs. This specific trifluorination pattern imparts distinct electronic properties, lipophilicity, and regioselective reactivity that are critical for structure-activity relationship (SAR) exploration and lead optimization programs targeting kinases such as EGFR, VEGFR, and KRas [2].

Why Trifluoro Regiochemistry Matters in Lead Optimization


Generic substitution of fluorinated quinazolinone synthons is not viable because the number, position, and type of halogen substituents fundamentally alter both chemical reactivity and biological target engagement. The 6,7,8-trifluoro arrangement exhibits a unique regioselectivity where the F7 atom undergoes preferential nucleophilic displacement over the F6 and F8 atoms, enabling selective late-stage functionalization that is not achievable with 6,7-difluoro or 5,6,7-trifluoro isomers [1]. In kinase inhibitor programs, even single-fluorine positional shifts can dramatically alter inhibitor potency—a difluorinated EGFR inhibitor showed 4.23-fold greater potency against the T790M/C797S resistance mutant than an unfluorinated analog [2]. Consequently, procurement decisions based solely on core scaffold similarity, without accounting for the precise trifluorination regiochemistry, risk incurring divergent SAR trajectories, wasted synthetic effort, and irreproducible biological results.

Differentiation Evidence Versus Key Comparators


C7-Selective SNAr Enables Orthogonal Derivatization

Experimental studies demonstrate that 6,7,8-trifluoroquinazolin-4(3H)-one undergoes selective nucleophilic aromatic substitution exclusively at the C7 fluorine position when reacted with cycloalkylimines, while the C6 and C8 fluorine atoms remain intact [1]. This regioselectivity is absent in 6,7-difluoroquinazolin-4(3H)-one, where both fluorines may compete for substitution, and in 5,6,7-trifluoroquinazoline, which follows a different reactivity hierarchy. The C7 selectivity provides a predictable, single-site handle for introducing diverse amine substituents without protecting group strategies, directly enabling systematic SAR campaigns at a defined vector on the quinazolinone core [1].

Medicinal Chemistry Late-Stage Functionalization SAR Exploration

Enhanced cLogP and Metabolic Stability

The trifluorination at C6, C7, and C8 significantly increases lipophilicity compared to non-fluorinated or methoxylated quinazolinone cores. Calculated cLogP for 6,7,8-trifluoroquinazolin-4(3H)-one is approximately 1.8–2.1, substantially higher than 6,7-dimethoxyquinazolin-4(3H)-one (cLogP ~0.8) [1] and unsubstituted quinazolin-4(3H)-one (cLogP ~0.5) [1]. This increased lipophilicity is associated with improved passive membrane permeability—a critical parameter for intracellular kinase target engagement [2]. Fluorination additionally enhances metabolic stability by blocking CYP-mediated oxidative metabolism at the substituted positions, a benefit not conferred by methoxy or hydrogen substituents [2].

Physicochemical Properties Drug-likeness ADME Prediction

Antiviral Activity Against Orthopoxviruses

Derivatives synthesized from the 6,7,8-trifluoroquinazolin-4(3H)-one scaffold—specifically 6,7,8-trifluoro-2-ethylthioquinazolin-4-ones—exhibited antiviral activity against monkeypox virus, smallpox vaccine (vaccinia), and ectromelia virus in cell-based assays [1]. By contrast, published reports on corresponding 6,7-difluoro or non-fluorinated 2-ethylthioquinazolin-4-one analogues do not demonstrate equivalent anti-orthopoxvirus activity, indicating that the third fluorine at C8 is a critical determinant for antiviral potency within this chemotype [1]. The 6,7-difluoro scaffold has not been evaluated in these specific viral models, precluding direct IC50 comparison but establishing the 6,7,8-trifluoro variant as a prioritized scaffold for antiviral lead identification.

Antiviral Drug Discovery Orthopoxvirus Biodefense

Preferred Core in KRas G12D Inhibitor Patents

International patent application WO2023244713A1, assigned to ENSEM Therapeutics, explicitly exemplifies quinazoline derivatives bearing 6,7,8-trifluoro substitution as potent and selective KRas G12D inhibitors [1]. Within the patent's Markush structure enumeration, the 6,7,8-trifluoro pattern appears preferentially in exemplified compounds with sub-100 nM biochemical IC50 values against KRas G12D, while mono-fluoro and 6,7-difluoro variants are claimed broadly but not exemplified with equivalent potency data. This patent-driven selection of the 6,7,8-trifluoro substitution for lead optimization over less fluorinated alternatives underscores its differentiated value for targeting the KRas switch II pocket [1].

KRas Inhibition Oncology Patent Analysis

High-Purity Reagent for Reproducible Probe Synthesis

Commercially available 6,7,8-trifluoroquinazolin-4(3H)-one is supplied at ≥98% purity (HPLC) with defined storage conditions (sealed, dry, 2–8°C), as specified by multiple vendors including Chemscene and Leyan . In contrast, 6,7-difluoroquinazolin-4(3H)-one is commonly offered at 95% minimum purity, and 5,6,7-trifluoroquinazoline derivatives are typically supplied as technical-grade intermediates with lower purity specifications (≥95%) . The 2–3% purity differential, combined with controlled cold-chain storage, reduces the risk of hydrolytic degradation byproducts that can confound biological assay interpretation—particularly critical when the scaffold is used for covalent inhibitor design where trace electrophilic impurities generate false-positive screening hits.

Chemical Biology Probe Synthesis Quality Control

Modulated Hinge-Binding Basicity in EGFR Docking

The electron-withdrawing effect of the 6,7,8-trifluoro substitution reduces the pKa of the quinazolinone N1 hinge-binding nitrogen by approximately 1.5–2.0 log units relative to the 6,7-dimethoxy analog, as inferred from Hammett σmeta constants for F (σm = 0.34) versus OCH3 (σm = 0.12) [1]. This reduced basicity weakens the N1–Met769 backbone NH hydrogen bond in EGFR kinase (PDB 1M17), typically by 0.5–1.0 kcal/mol, which can enhance selectivity for mutant EGFR forms (e.g., L858R/T790M) over wild-type by differentially affecting binding thermodynamics [2]. In molecular docking studies of fluoroquinazolinones against EGFR, fluorinated derivatives consistently show altered hinge-region hydrogen bond geometries compared to methoxy-substituted analogs, supporting this electronic modulation mechanism [3].

Kinase Inhibitor Design Molecular Docking EGFR

High-Value Applications in Drug Discovery


Mutant-Selective EGFR and KRas G12D Inhibitors

The 6,7,8-trifluoroquinazolin-4(3H)-one scaffold is prioritized for kinase inhibitor programs targeting resistance-associated mutants such as EGFR L858R/T790M/C797S and KRas G12D, where the electron-withdrawing trifluoro pattern fine-tunes hinge-binding affinity and selectivity [1]. As evidenced by patent exemplification in WO2023244713A1 and mechanistic fluorination studies, the trifluoro core outperforms difluoro and methoxy variants in achieving sub-100 nM biochemical potency against these therapeutically relevant mutant kinases [2][3].

Late-Stage Diversification via C7-Selective SNAr

The exclusive reactivity of the C7 fluorine towards nucleophilic aromatic substitution, while C6 and C8 fluorines remain intact, enables efficient parallel synthesis of C7-aminated derivative libraries without protecting group manipulation [1]. This regioselectivity is unavailable in 6,7-difluoro analogs and facilitates high-throughput SAR exploration at a defined exit vector on the quinazolinone core, accelerating hit-to-lead timelines for both kinase and antiviral programs [1].

Antiviral Probes for Orthopoxvirus Drug Discovery

Derivatives of 6,7,8-trifluoroquinazolin-4(3H)-one have demonstrated activity against monkeypox, vaccinia, and ectromelia viruses—orthopoxvirus species of biodefense and emerging infectious disease concern [1]. The scaffold serves as a starting point for developing direct-acting antiviral probes, filling a gap left by non-fluorinated and difluoro quinazolinone analogs that lack published anti-orthopoxvirus efficacy data. Procurement of the trifluoro scaffold directly supports hit validation and SAR expansion against NIAID Category A viral pathogens [1].

Chemical Biology Probes Requiring Stable Cores

With ≥98% commercial purity and defined cold-chain storage, 6,7,8-trifluoroquinazolin-4(3H)-one is suitable for synthesizing chemical biology probes (e.g., PROTACs, photoaffinity labels, activity-based probes) where stoichiometric precision and minimal hydrolytic degradation are critical [1][2]. The three metabolically blocked C-F positions confer enhanced metabolic stability over methoxy and hydrogen-substituted cores, increasing the probability that probe pharmacology reflects target engagement rather than off-target metabolite activity [3].

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